molecular formula C11H15NO2 B13189321 N-(3-Methoxy-5-methylphenyl)propanamide

N-(3-Methoxy-5-methylphenyl)propanamide

Cat. No.: B13189321
M. Wt: 193.24 g/mol
InChI Key: KSQDHHPPZSRRGO-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-5-methylphenyl)propanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-Hydroxy-5-methylphenyl)propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(3-Methoxy-5-methylphenyl)propanamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.

Major Products:

    Oxidation: N-(3-Hydroxy-5-methylphenyl)propanamide.

    Reduction: N-(3-Methoxy-5-methylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Methoxy-5-methylphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(3-Methoxy-5-methylphenyl)propanamide can be compared with other similar compounds such as:

    N-(3-Methoxyphenyl)propanamide: Lacks the methyl group on the phenyl ring.

    N-(3-Methylphenyl)propanamide: Lacks the methoxy group on the phenyl ring.

    N-(3-Hydroxy-5-methylphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-4-11(13)12-9-5-8(2)6-10(7-9)14-3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

KSQDHHPPZSRRGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)OC

Origin of Product

United States

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